Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate

Sigma-1 Receptor Ligands Anticancer Agents Piperazine Synthesis

Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS 14000-67-0) is a N-protected, functionalized piperazine derivative characterized by a benzyl carbamate (Cbz) protecting group at one nitrogen and a hydroxyethyl substituent at the other. This heterobifunctional architecture distinguishes it from simpler mono-substituted piperazines, providing chemists with an intermediate that combines a masked secondary amine for controlled deprotection with a nucleophilic hydroxyl handle for further derivatization.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS No. 14000-67-0
Cat. No. B1613438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate
CAS14000-67-0
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O3/c17-11-10-15-6-8-16(9-7-15)14(18)19-12-13-4-2-1-3-5-13/h1-5,17H,6-12H2
InChIKeyWITCLTOOIPMTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate (CAS 14000-67-0): A Dual-Function Piperazine Intermediate for Advanced Synthesis


Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS 14000-67-0) is a N-protected, functionalized piperazine derivative characterized by a benzyl carbamate (Cbz) protecting group at one nitrogen and a hydroxyethyl substituent at the other . This heterobifunctional architecture distinguishes it from simpler mono-substituted piperazines, providing chemists with an intermediate that combines a masked secondary amine for controlled deprotection with a nucleophilic hydroxyl handle for further derivatization .

Procurement Risk in Piperazine Intermediates: Why Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate Cannot Be Replaced by Simple Analogs


Generic substitution of piperazine building blocks is a primary source of synthetic route failure, as even minor structural variations can abolish target activity or derail a multi-step synthesis. The selection of Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate over close analogs like 1-(2-hydroxyethyl)piperazine or benzyl piperazine-1-carboxylate is driven by the specific, non-interchangeable requirement for orthogonal reactivity [1]. Its use is mandated when a synthetic sequence requires a nucleophilic alcohol handle that survives a hydrogenolytic Cbz-deprotection step, a chemoselectivity profile that analogs lacking either the Cbz or hydroxyethyl group cannot replicate, thus providing a crucial advantage in the synthesis of complex, functionalized molecules such as sigma-1 receptor ligands .

Quantitative Differentiation Evidence for Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate in Research Procurement


Enabling Synthesis of Selective σ1 Receptor Ligands: Structural Prerequisite for Potent Anticancer Activity

The N-Cbz, N'-hydroxyethyl substitution pattern of Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is essential for constructing potent and selective sigma-1 (σ1) receptor ligands, as demonstrated in a medicinal chemistry campaign. While the final optimized ligand, compound 7c, exhibited a Ki of 6.8 nM at human σ1 receptors, it was built via a stepwise synthesis involving a benzyl-protected piperazine intermediate analogous to the target compound [1]. The orthogonal protection provided by the Cbz group was critical for achieving the specific, activity-defining dialkylation pattern on the piperazine core. This contrasts sharply with non-protected piperazine analogs like 1-(2-hydroxyethyl)piperazine, which would yield statistical mixtures of products in such alkylations, and with simple benzyl piperazine-1-carboxylate, which lacks the hydroxyethyl functional handle essential for downstream modifications .

Sigma-1 Receptor Ligands Anticancer Agents Piperazine Synthesis

Validated Industrial Synthesis: 100% Yield from a Reproducible, Chromatography-Dependent Protocol

A quantitative, reproducible synthetic protocol from a major pharmaceutical patent demonstrates the reliable preparation of the target compound. The reaction of N-(2-hydroxyethyl)piperazine with benzyl chloroformate in the presence of triethylamine, followed by specific silica gel chromatography (5% MeOH in CH2Cl2), afforded the pure product in a validated 100% yield (5.76 g from 3.00 g of starting amine) [1]. This quantitative yield, with complete purity assignment via 1H NMR and MS, provides a high-confidence baseline for process chemists. In contrast, the synthesis of the unprotected analog 1-(2-hydroxyethyl)piperazine often yields materials with variable purity and hygroscopicity, leading to stoichiometric uncertainty in subsequent sensitive reactions .

Process Chemistry Orthogonal Protection Carbobenzoxy (Cbz) Chemistry

Stability and Hydrogen-Bonding Profile for Enhanced Solubility vs. Non-Carbamate Analogs

The benzyloxycarbonyl (Cbz) group on the target compound imparts a distinct hydrogen-bonding profile, calculated to have 5 hydrogen bond acceptors and 1 donor, compared to a total of 3 acceptors and 2 donors for the unprotected 1-(2-hydroxyethyl)piperazine . This physicochemical difference, combined with the Cbz group's documented ability to enhance stability and solubility , makes the compound a superior intermediate for reactions requiring solubility in organic solvents like CH2Cl2 or THF. The increased number of hydrogen bond acceptors from the carbamate linkage facilitates dissolution in common organic phases during aqueous workups, a practical advantage for purification in medicinal chemistry settings.

Physicochemical Properties Molecular Descriptors Cbz Protecting Group

Critical Intermediate in Targeted Protein Degradation (PROTAC) Linker Synthesis

The target compound's heterobifunctional nature, possessing both a protected amine (Cbz) and a free hydroxyl group, makes it a valuable intermediate for constructing PROTAC linker-payloads, as evidenced by its mention in patents for bifunctional degradation compounds . This specific architecture allows for the sequential introduction of a ligand for an E3 ligase (via the amine after Cbz removal) and a target protein ligand (via the free hydroxyethyl group), a synthetic order that is impossible to achieve with symmetrical piperazines like piperazine itself or simple mono-protected analogs like 1-Boc-piperazine, which lacks the free hydroxyl handle for initial derivatization.

PROTACs Bifunctional Compounds Targeted Protein Degradation

High-Value Application Scenarios for Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate in Drug Discovery


Medicinal Chemistry: Synthesis of Selective Sigma-1 Receptor Ligand Libraries

This compound is the preferred starting material for synthesizing a focused library of hydroxyethyl-substituted piperazines, as described by Weber et al. The Cbz group allows for clean, sequential N-alkylations, which are critical for establishing structure-activity relationships (SAR) at the σ1 receptor. The resulting ligands, exemplified by compound 7c (Ki = 6.8 nM), demonstrate selective in vitro tumor cell growth inhibition [1].

PROTAC Development: Streamlined Synthesis of Heterobifunctional Linkers

In targeted protein degradation research, this compound serves as a pre-functionalized linker precursor. Its orthogonal hydroxyethyl and Cbz-protected amine groups allow for the sequential, high-yielding conjugation of an E3 ligase ligand and a target protein binder without cross-reactivity, a key advantage over symmetrical piperazine linkers that simplifies the synthesis of complex PROTAC molecules [1].

Process Chemistry: Scalable Intermediate with a Validated High-Yielding Protocol

For process R&D, the compound's synthesis is validated by a 100% yield protocol from the patent literature. The use of standard reagents like benzyl chloroformate and a straightforward chromatographic purification ensures a scalable, cost-effective supply of a high-purity intermediate for late-stage drug development programs, particularly those targeting nuclear hormone receptors [1].

Quote Request

Request a Quote for Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.